

Quantum Chemical Calculations of Chlorourea: An In-depth Technical Guide

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Compound of Interest

Compound Name: Chlorourea
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This technical guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on **chlorourea (N-chlorourea)**. While specific experimental and computational studies on **chlorourea** are limited in publicly accessible literature, this document outlines a robust methodology based on established computational chemistry practices for analogous urea derivatives. This guide is intended to serve as a foundational resource for researchers investigating the structural, electronic, and spectroscopic properties of **chlorourea**, a molecule of interest in disinfection chemistry and as a potential reactive intermediate in drug metabolism. The protocols detailed herein primarily leverage Density Functional Theory (DFT), a versatile and accurate method for studying organic molecules.

Introduction to Chlorourea

Chlorourea ($\text{CH}_3\text{CIN}_2\text{O}$) is a derivative of urea where one of the amide hydrogens is substituted by a chlorine atom. It is known as an intermediate in the chlorination of urea, a process relevant in water treatment and swimming pool chemistry.^{[1][2]} The presence of the electrophilic chlorine atom attached to a nitrogen atom makes **chlorourea** a reactive species, and understanding its molecular properties is crucial for predicting its stability, reactivity, and potential biological interactions. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties with high accuracy.^[3]

Theoretical Framework and Computational Methodology

A typical workflow for the quantum chemical analysis of **chlorourea** involves several key steps, from building the initial structure to analyzing its computed properties.

The initial step involves constructing the 3D structure of **chlorourea**. Due to potential rotation around the C-N bonds, different conformers may exist. It is essential to identify the global minimum energy conformer by performing geometry optimizations on all plausible initial structures.

The choice of the computational method and basis set is critical for obtaining accurate results. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for molecules of this size.[4][5]

- **Functional:** The B3LYP functional is a popular hybrid functional that often provides reliable results for organic molecules.[6] For potentially more accurate results, especially concerning reaction barriers and non-covalent interactions, functionals like ω B97X-D or M06-2X, which include dispersion corrections, are recommended.[7]
- **Basis Set:** A Pople-style basis set such as 6-311++G(d,p) is a suitable choice for geometry optimization and frequency calculations, as it includes polarization and diffuse functions to accurately describe the electron distribution.[5][8]

Each initial conformer of **chlorourea** should be subjected to a geometry optimization to find the stationary point on the potential energy surface. Following optimization, a vibrational frequency calculation must be performed at the same level of theory to characterize the nature of the stationary point.[3] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[5]

Predicted Molecular Properties of Chlorourea

While specific calculated data for **chlorourea** is not readily available in the literature, we can present expected values for its geometric and vibrational properties based on calculations of urea and its derivatives.[9]

The following table summarizes the expected bond lengths and angles for the most stable conformer of **chlorourea**, based on typical values for similar compounds.

Parameter	Bond/Angle	Expected Value
Bond Lengths (Å)	C=O	1.21 - 1.23
C-N	1.35 - 1.38	
C-NH ₂	1.34 - 1.36	
N-Cl	1.70 - 1.75	
N-H	1.01 - 1.02	
Bond Angles (°)	O=C-N	120 - 123
N-C-N	114 - 117	
H-N-C	118 - 121	
Cl-N-C	115 - 118	
Dihedral Angles (°)	O=C-N-H	-180 (trans) or ~0 (cis)
O=C-N-Cl	Planar or near-planar	

Table 1: Predicted Geometric Parameters for **Chlorourea**.

The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. The table below lists the expected vibrational modes and their approximate frequencies for **chlorourea**.

Vibrational Mode	Assignment	Expected Frequency (cm ⁻¹)
N-H Stretching	Asymmetric & Symmetric	3400 - 3600
C=O Stretching	Carbonyl stretch	1680 - 1750
N-H Bending	Scissoring	1580 - 1650
C-N Stretching	Amide bonds	1400 - 1480
N-Cl Stretching		700 - 800
O=C-N Bending		550 - 650

Table 2: Predicted Vibrational Frequencies for **Chlorourea**.

Experimental Protocols

N-chlorourea can be synthesized by the reaction of urea with a chlorinating agent such as sodium hypochlorite or chlorine gas under controlled pH conditions.[2][10]

- Preparation of Urea Solution: Dissolve a known molar quantity of urea in distilled water.
- Chlorination: Slowly add a stoichiometric amount of a buffered sodium hypochlorite solution to the urea solution while maintaining the temperature at 0-5 °C. The pH should be maintained in the acidic range (e.g., pH 3-5) to favor the formation of **monochlorourea**.[10][11]
- Monitoring the Reaction: The progress of the reaction can be monitored using thin-layer chromatography (TLC).[12]
- Isolation and Purification: The product can be isolated by extraction with a suitable organic solvent. The solvent is then removed under reduced pressure. Recrystallization from a suitable solvent system can be used for purification.

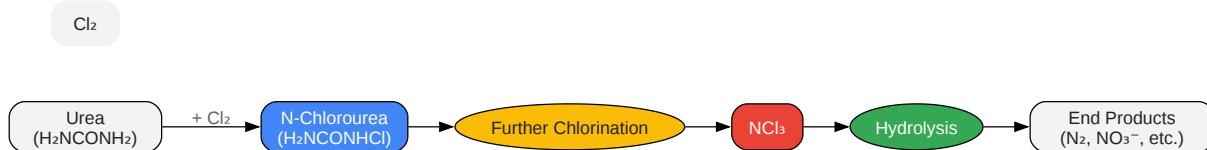
The synthesized **N-chlorourea** should be characterized using various spectroscopic techniques.

- FT-IR Spectroscopy: To identify the characteristic functional groups (C=O, N-H, N-Cl).

- NMR Spectroscopy (^1H and ^{13}C): To confirm the molecular structure.
- Mass Spectrometry: To determine the molecular weight of the compound.[12]
- Elemental Analysis: To determine the elemental composition (C, H, N, Cl).

Visualizations

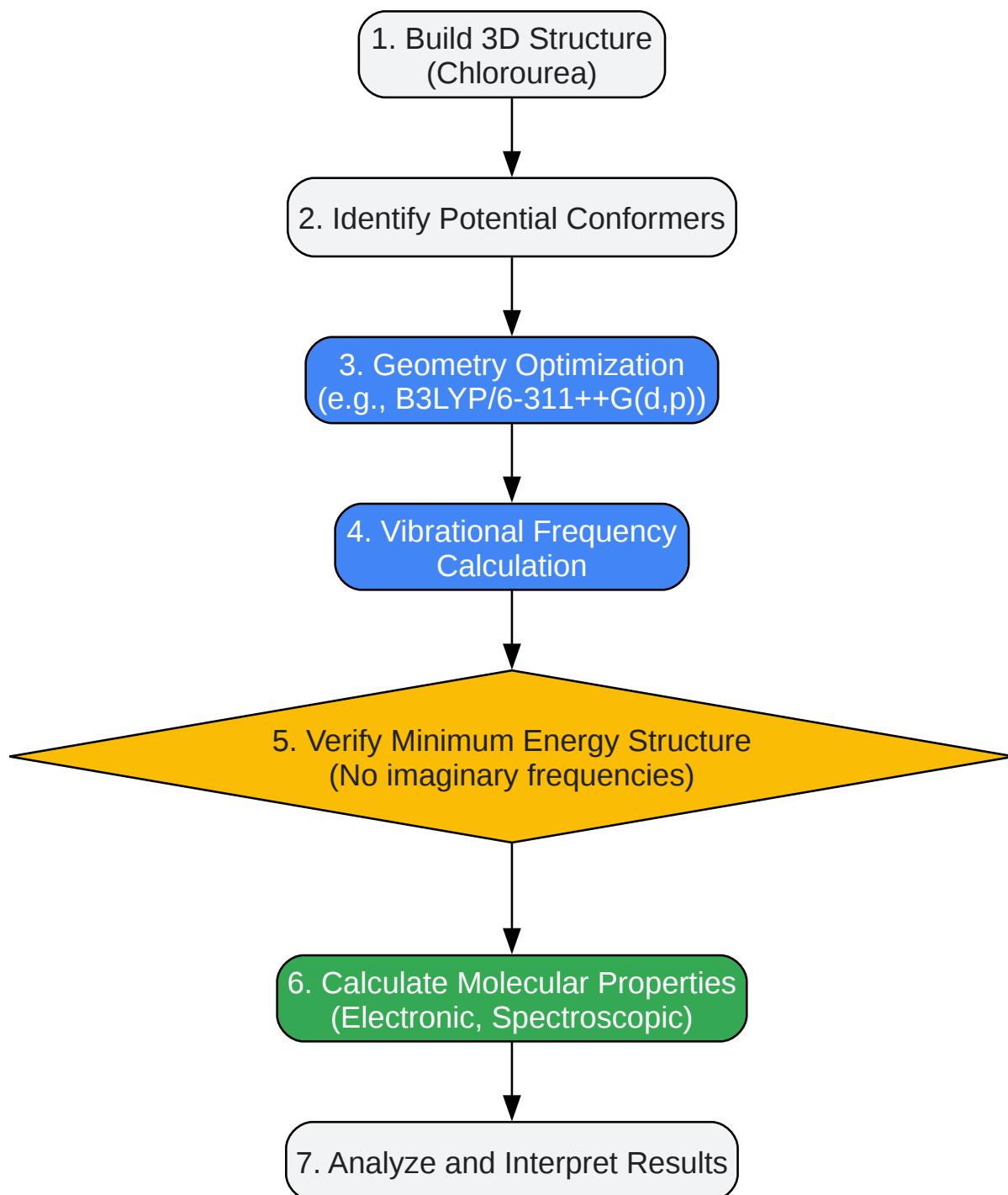
The chlorination of urea proceeds through a series of steps to form various chlorinated derivatives. The initial and rate-limiting step is the formation of **N-chlorourea**.[1][2]



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Caption: Reaction pathway for the chlorination of urea.

The following diagram illustrates a typical workflow for performing quantum chemical calculations on **chlorourea**.[3]



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Caption: A typical workflow for quantum chemical calculations.

Conclusion

This technical guide has outlined a comprehensive framework for conducting quantum chemical calculations on **chlorourea**. By employing the detailed computational protocols, researchers can obtain valuable insights into the geometric, vibrational, and electronic properties of this molecule. The provided illustrative data and experimental methodologies serve as a practical starting point for further investigation into the chemistry and potential applications of **chlorourea**. The systematic approach detailed herein will enable a deeper understanding of this important reactive intermediate.

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